Methyl 3-amino-4,4,4-trifluorocrotonate Methyl 3-amino-4,4,4-trifluorocrotonate
Brand Name: Vulcanchem
CAS No.: 107638-19-7
VCID: VC0178815
InChI: InChI=1S/C5H6F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h2H,9H2,1H3/b3-2-
SMILES: COC(=O)C=C(C(F)(F)F)N
Molecular Formula: C5H6F3NO2
Molecular Weight: 169.101

Methyl 3-amino-4,4,4-trifluorocrotonate

CAS No.: 107638-19-7

Cat. No.: VC0178815

Molecular Formula: C5H6F3NO2

Molecular Weight: 169.101

* For research use only. Not for human or veterinary use.

Methyl 3-amino-4,4,4-trifluorocrotonate - 107638-19-7

Specification

CAS No. 107638-19-7
Molecular Formula C5H6F3NO2
Molecular Weight 169.101
IUPAC Name methyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate
Standard InChI InChI=1S/C5H6F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h2H,9H2,1H3/b3-2-
SMILES COC(=O)C=C(C(F)(F)F)N

Introduction

Chemical Structure and Key Properties

Structural Features

Methyl 3-amino-4,4,4-trifluorocrotonate is a butenoate derivative with the following structural characteristics:

  • Trifluoromethyl group (-CF₃) at position 4, conferring high electron-withdrawing effects and lipophilicity.

  • Amino group (-NH₂) at position 3, enabling hydrogen bonding and nucleophilic interactions.

  • Methyl ester (-COOCH₃) at position 1, contributing to solubility and reactivity.

The compound’s stereochemistry is defined by the Z-configuration of the double bond between carbons 2 and 3, as indicated by its IUPAC name methyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight169.10 g/mol
Melting Point50–52°C (hexane)
Boiling Point208.3°C (predicted)
Density1.32 g/cm³ (predicted)
LogP (Partition Coefficient)1.26
PSA (Polar Surface Area)52.32 Ų

Key Observations:

  • The trifluoromethyl group significantly increases the compound’s stability and solubility in organic solvents.

  • The amino group’s basicity (pKa ≈ 0.71) allows for acid-base reactivity, critical in conjugate addition reactions .

Synthesis and Preparation Methods

Primary Synthetic Routes

The synthesis of methyl 3-amino-4,4,4-trifluorocrotonate involves multi-step strategies:

Amination of Trifluoroacetyl Acetate Derivatives

A patented method involves reacting 4,4,4-trifluoroacetyl ethyl acetate with excessive ammonium acetate under controlled conditions :

  • Enolate Formation: Alkyl trifluoroacetate reacts with alkyl acetate (e.g., methyl acetate) and an alkali metal alcoholate (e.g., sodium methoxide) to form an enolate intermediate.

  • Amination: The enolate undergoes amination with ammonium acetate to yield the desired amino ester.

  • Recycling: Ammonium acetate is recovered and reused, improving process efficiency.

Alternative Methods

  • Cyclocondensation Reactions: β-Aminoacrylic esters, such as methyl 3-amino-4,4,4-trifluorocrotonate, participate in cyclocondensation with aldehydes to form heterocyclic compounds (e.g., pyrido[2,3-d]pyrimidines) .

Industrial Considerations

  • Catalysts: Base catalysts (e.g., K₂CO₃) are often employed to facilitate deprotonation and nucleophilic attack.

  • Purification: Crystallization in hexane or column chromatography is used to isolate the compound .

Applications in Research and Industry

Pharmaceutical Development

Methyl 3-amino-4,4,4-trifluorocrotonate serves as a precursor in synthesizing bioactive molecules:

  • Enzyme Inhibitors: The trifluoromethyl group enhances binding affinity to enzyme active sites, particularly in targets for neurological disorders (e.g., GABA receptors).

  • Antimicrobial Agents: Derivatives exhibit activity against pathogens, though specific mechanisms remain under investigation.

Case Study:
In medicinal chemistry, the compound’s amino group facilitates conjugation with other functional groups (e.g., aryl rings) to create drug candidates with improved pharmacokinetics. For example, fluorinated analogs of neurotransmitter modulators show enhanced metabolic stability.

Agrochemical Formulations

The compound’s structure enables applications in pest control:

  • Herbicides: Trifluoromethylated esters disrupt plant metabolic pathways, offering selective herbicidal activity.

  • Insecticides: Analogous to pyrethroids, derivatives may interfere with insect nervous systems, though toxicity profiles require further study.

Materials Science

While limited data exists, the compound’s trifluoromethyl group suggests potential in synthesizing:

  • Fluoropolymers: Copolymerization with monomers like tetrafluoroethylene could yield materials with enhanced thermal stability.

  • Specialty Coatings: Fluorinated esters may improve solvent resistance in industrial coatings.

Hazard TypeDescriptionSource
ToxicityHarmful if ingested or inhaled
Skin/IrritationPotential for skin irritation
FlammabilityAvoid heat/ignition sources

Precautions:

  • Use PPE (gloves, goggles, lab coat) during handling.

  • Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers).

Research Findings and Mechanistic Insights

Biochemical Interactions

The amino group participates in hydrogen bonding, enabling interactions with biomolecules:

  • Protein Binding: May modulate enzyme activity by binding to polar residues in active sites.

  • pH Sensitivity: The compound’s solubility and reactivity are pH-dependent, critical in biological systems .

Michael Addition Reactions

Methyl 3-amino-4,4,4-trifluorocrotonate acts as a Michael acceptor, reacting with nucleophiles (e.g., amines, thiols) to form β-amino esters. This reactivity is exploited in:

  • Peptide Synthesis: Incorporation of trifluoromethylated residues to enhance peptide stability.

  • Chiral Synthesis: Enantioselective additions using chiral catalysts .

Cycloaddition Reactions

The compound’s unsaturated ester moiety participates in Diels-Alder reactions, forming six-membered rings with dienes.

Case Study: Heterocyclic Synthesis

A study demonstrated the compound’s role in synthesizing pyrido[2,3-d]pyrimidin-4-ones via cyclocondensation with aldehydes . This method highlights its utility in constructing nitrogen-rich heterocycles, valuable in medicinal chemistry.

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